3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

説明

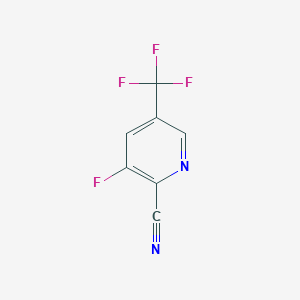

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to the pyridine ring, along with a nitrile group. These functional groups impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to ensure high purity and yield, making the compound suitable for various applications in the pharmaceutical and agrochemical industries .

化学反応の分析

Types of Reactions

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides .

科学的研究の応用

Synthesis and Derivatives

The compound can be synthesized through various chemical reactions, often serving as an intermediate in the production of other biologically active compounds. For instance, it is utilized in the synthesis of herbicides and antitubercular agents.

Applications in Medicinal Chemistry

Antimycobacterial Activity : Recent studies have highlighted the potential of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile derivatives as effective antitubercular agents. Research demonstrated that novel derivatives exhibited significant activity against Mycobacterium tuberculosis, particularly through the inhibition of key enzymes involved in bacterial metabolism. A study synthesized a series of 4-amino derivatives, which showed promising results in inhibiting the growth of M. tuberculosis strain H37Rv .

Pharmaceutical Intermediates : The compound serves as a crucial building block for synthesizing various pharmaceuticals. Its derivatives are currently being explored for their therapeutic potential in treating diseases, including cancer and infectious diseases .

Agrochemical Applications

Herbicide Development : this compound is instrumental in developing herbicides. It acts as a key intermediate in synthesizing compounds like 2-(4-hydroxyphenoxy)propanoic acid derivatives, which have shown enhanced herbicidal activity compared to traditional compounds . The compound's trifluoromethyl group contributes to its efficacy by increasing lipophilicity and biological activity.

Case Study 1: Antitubercular Derivatives

In a study focused on antitubercular activity, researchers synthesized several derivatives of this compound. The synthesized compounds underwent biological evaluation against M. tuberculosis, revealing that certain derivatives had IC50 values significantly lower than standard drugs, indicating their potential as new anti-TB agents .

Case Study 2: Herbicide Efficacy

Another investigation assessed the herbicidal properties of derivatives synthesized from this compound. The study demonstrated that these derivatives exhibited higher efficacy against common agricultural weeds compared to existing herbicides, suggesting their potential for commercial development in crop protection .

Comparative Data Table

作用機序

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in metabolic processes and enzyme inhibition .

類似化合物との比較

Similar Compounds

- 2-Fluoro-5-(trifluoromethyl)pyridine

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

- 2,3-Difluoro-5-(trifluoromethyl)pyridine

Uniqueness

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of the nitrile group, which adds to its versatility in chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity patterns and potential for use in a broader range of scientific and industrial applications .

生物活性

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative characterized by a unique combination of functional groups, including a fluoro group, a trifluoromethyl group, and a nitrile group. These structural features endow the compound with distinctive chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry, agrochemicals, and material science.

The molecular structure of this compound can be represented as follows:

Key Functional Groups

- Fluoro Group (-F) : Enhances lipophilicity and metabolic stability.

- Trifluoromethyl Group (-CF3) : Imparts unique electronic properties, influencing biological interactions.

- Nitrile Group (-CN) : Contributes to the compound's reactivity and potential for forming hydrogen bonds.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance:

- Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

- Metabolic Pathway Modulation : The compound influences metabolic flux by altering enzyme activity, potentially leading to enhanced or reduced biosynthesis of critical metabolites.

Cellular Effects

The compound exhibits significant effects on cellular processes:

- Cell Growth and Differentiation : Studies have demonstrated that this compound can modulate signaling pathways essential for cell proliferation and differentiation.

- Gene Expression : It affects the expression levels of genes associated with stress responses and metabolic regulation, indicating its potential role in therapeutic applications .

Research Applications

This compound has been explored for various applications in research and industry:

Medicinal Chemistry

The compound serves as a building block for the synthesis of novel pharmaceuticals. Its fluorinated structure enhances the bioavailability and metabolic stability of drug candidates. Notable applications include:

- Drug Development : It is being investigated for its potential use in creating drugs targeting diseases like cancer and infectious diseases due to its ability to interact with biological macromolecules effectively .

Agrochemicals

In agrochemical research, derivatives of this compound are utilized in developing crop protection products. The trifluoromethyl group contributes to the efficacy of these compounds against pests and diseases .

Case Studies

- Fluazinam : A fungicide derived from trifluoromethylpyridine derivatives, including this compound. This compound has shown enhanced fungicidal activity compared to traditional agents due to its unique chemical properties .

- Tipranavir : An anti-HIV drug that incorporates trifluoromethyl groups in its structure. This drug exemplifies how fluorinated compounds can improve therapeutic efficacy by enhancing binding affinity to target proteins .

特性

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIYAXCKQVOAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510461 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80194-71-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。